molecular formula C18H23N3O5 B13992372 Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate CAS No. 76311-21-2

Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate

Cat. No.: B13992372
CAS No.: 76311-21-2
M. Wt: 361.4 g/mol
InChI Key: FZZDJDXQTPXZIP-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 2-acetamido-3-[4-aminophenyl]propanoic acid with 2-(2-methylprop-2-enoylamino)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate: Shares structural similarities but differs in functional groups, leading to distinct reactivity and applications.

    Methyl 2-acetamido-3-[4-(methoxyphenyl)propanoate: Another related compound with variations in substituents, affecting its chemical behavior and uses.

Uniqueness

Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

76311-21-2

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate

InChI

InChI=1S/C18H23N3O5/c1-11(2)17(24)19-10-16(23)21-14-7-5-13(6-8-14)9-15(18(25)26-4)20-12(3)22/h5-8,15H,1,9-10H2,2-4H3,(H,19,24)(H,20,22)(H,21,23)

InChI Key

FZZDJDXQTPXZIP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C

Origin of Product

United States

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